REACTION_SMILES
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[C:33]1(=[O:34])[c:35]2[c:36]([cH:37][cH:38][cH:39][cH:40]2)[CH2:41][CH2:42]1.[Cl:22][c:23]1[cH:24][c:25]([C:29]([O:30][OH:31])=[O:32])[cH:26][cH:27][cH:28]1.[Cl:43][CH2:44][Cl:45].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]2[c:11]([cH:12]1)[C:10](=[O:13])[CH2:9][CH2:8]2.[Na+:53].[Na+:54].[OH:14][S:15]([C:16]([F:17])([F:18])[F:19])(=[O:20])=[O:21].[S:46]([O:47][S:48]([O-:49])=[O:50])([O-:51])=[O:52]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]2[c:11]([cH:12]1)[O:14][C:10](=[O:13])[CH2:9][CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2ccc([N+](=O)[O-])cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])OS(=O)[O-]
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Name
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Type
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product
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Smiles
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O=C1CCc2ccc([N+](=O)[O-])cc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |